molecular formula C16H14Cl2N2O3 B14965036 N-(2,3-dichlorophenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

N-(2,3-dichlorophenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

Cat. No.: B14965036
M. Wt: 353.2 g/mol
InChI Key: BIJKLTCQPSLDEX-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a dichlorophenyl group, a dihydroxyquinoline core, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 2,3-dichlorobenzoyl chloride and a suitable nucleophile.

    Hydroxylation: The hydroxyl groups are introduced through selective hydroxylation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with a similar dichlorophenyl group but different core structure.

    N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide: Another compound with a dichlorophenyl group and carboxamide functionality.

Uniqueness

N-(2,3-dichlorophenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H14Cl2N2O3

Molecular Weight

353.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H14Cl2N2O3/c17-9-5-3-7-11(13(9)18)20-16(23)12-14(21)8-4-1-2-6-10(8)19-15(12)22/h3,5,7H,1-2,4,6H2,(H,20,23)(H2,19,21,22)

InChI Key

BIJKLTCQPSLDEX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O

Origin of Product

United States

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